Polidocanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Efficacy in Varicose Vein Treatment:

Research suggests polidocanol is effective in treating varicose veins of the lower extremities. A meta-analysis published in the National Institutes of Health's PMC database aimed to evaluate its efficacy and safety. The study analyzed data from multiple randomized controlled trials and concluded polidocanol shows promise as a treatment, with good results in terms of efficacy and minimal recurrence rates []. However, the authors highlight the need for further high-quality studies to strengthen the evidence base for its clinical use [].

Safety Profile:

Safety is a crucial aspect of scientific research on polidocanol. Studies generally report a good safety profile with a low incidence of complications when used for sclerotherapy []. However, some side effects, like temporary skin discoloration and telangiectasias (small red or purple spider veins), can occur [].

Ongoing Research:

Scientific research on polidocanol is ongoing. Researchers are exploring its potential applications beyond varicose vein treatment. For instance, some studies are investigating its use in treating hemorrhoids, although more research is needed to establish its efficacy and safety in this context [].

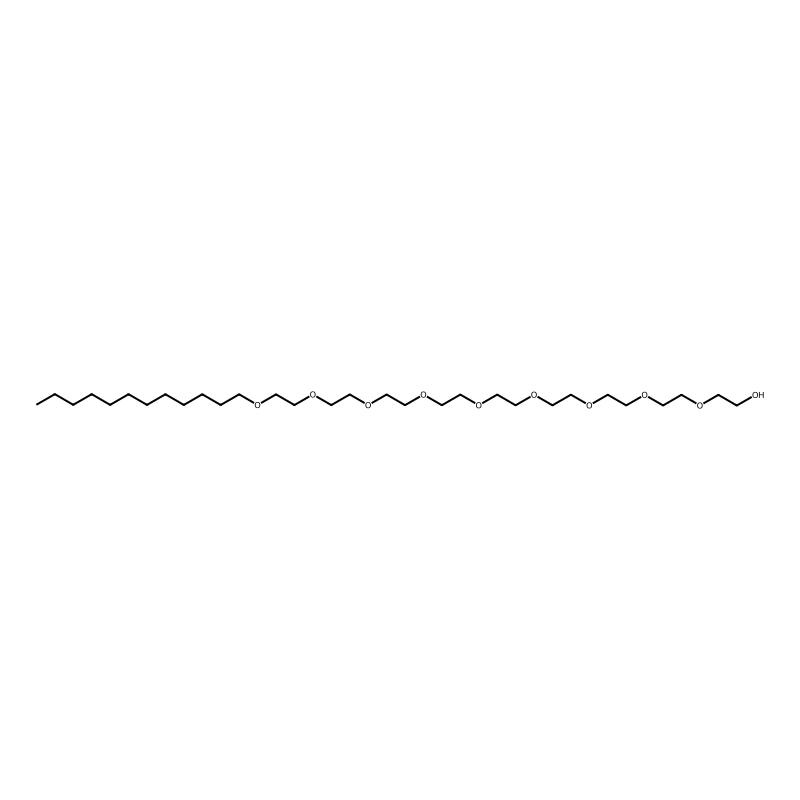

Polidocanol is a synthetic compound primarily used as a sclerosing agent in medical treatments, particularly for varicose veins and spider veins. Its chemical structure is represented by the formula , with a mean molecular weight of approximately 582.81 g/mol . Polidocanol is known for its ability to induce localized endothelial damage in blood vessels, leading to their eventual closure and replacement by fibrous tissue . The compound is marketed under various brand names, including Asclera and Varithena, and is administered via subcutaneous injection or topical application .

The mechanism of action of polidocanol depends on its application. In its role as a local anesthetic, it is thought to disrupt nerve impulse transmission by interacting with the cell membrane []. As a sclerosing agent for varicose veins, polidocanol damages the inner lining of the vein, causing it to collapse and seal shut [].

The primary biological activity of polidocanol is its sclerosing effect on blood vessels. By damaging the endothelial lining, it promotes thrombosis and fibrosis within the treated veins. This process effectively reduces the appearance of varicose veins and alleviates associated symptoms such as pain and discomfort . Additionally, polidocanol exhibits local anesthetic properties, although recent studies have questioned its effectiveness in this regard .

Polidocanol is synthesized through the ethoxylation of dodecanol, which involves the addition of ethylene oxide units to the dodecanol molecule. The average extent of polymerization typically ranges around nine ethylene oxide units per molecule, resulting in a compound that has both hydrophilic and hydrophobic characteristics . This synthesis method allows for the production of polidocanol with varying molecular weights and properties suitable for different applications.

Polidocanol has several applications across medical and cosmetic fields:

- Sclerotherapy: Used to treat uncomplicated spider veins (≤1 mm) and reticular veins (1-3 mm) through injection directly into the affected area .

- Cosmetic Products: Employed as a non-ionic emulsifier in various cosmetic formulations, including shampoos and creams, at concentrations ranging from 1% to 4% .

- Local Anesthetic: While it has been used for its anesthetic properties, recent evidence suggests limited effectiveness compared to traditional local anesthetics .

Polidocanol has been studied for its interactions with other substances and biological systems. Notably, it can cause mild allergic reactions in some individuals, with an incidence rate estimated at around 0.3% based on clinical observations . Additionally, interactions with local anesthetics have been explored; studies indicate that polidocanol does not significantly affect cutaneous sensation when used in conjunction with these agents .

Polidocanol shares similarities with several other compounds used for similar therapeutic purposes. Below are some comparable compounds:

| Compound | Structure/Type | Primary Use | Unique Features |

|---|---|---|---|

| Sodium Tetradecyl Sulfate | Anionic surfactant | Sclerotherapy for varicose veins | Stronger irritant effect compared to polidocanol |

| Ethanol | Simple alcohol | Sclerotherapy for varicose veins | Less selective; can cause more pain |

| Dodecyl Sulfate | Anionic surfactant | Sclerosing agent | More cytotoxic effects than polidocanol |

| Lidocaine | Local anesthetic | Pain relief during procedures | More effective as an anesthetic |

Uniqueness of Polidocanol: Polidocanol is distinguished by its lower incidence of side effects and allergic reactions compared to other sclerosing agents like sodium tetradecyl sulfate. Its dual role as both a sclerosing agent and a mild local anesthetic further enhances its utility in clinical settings .

Physical Characteristics

Physical State and Appearance

Polidocanol presents as a viscous liquid or paste-like substance at room temperature, exhibiting characteristics typical of polyethylene glycol ether derivatives [1] [2] [3]. The compound demonstrates a clear to white or off-white appearance, with some commercial preparations displaying a light yellow coloration [1] [4] [5]. This coloration variation is largely dependent on the purity and storage conditions of the material, with higher purity samples typically appearing more colorless [5].

The physical state of polidocanol is temperature-dependent, existing as a solid below its melting point and transitioning to a clear liquid above 45°C [5]. At ambient conditions, the compound exhibits a characteristic waxy, hygroscopic nature, readily absorbing moisture from atmospheric conditions [6]. This hygroscopic property significantly influences its handling requirements and storage specifications in pharmaceutical and industrial applications.

Melting Point (33°C) and Viscosity

The melting point of polidocanol is consistently reported as 33°C, with some sources indicating a narrow range of 33-36°C [1] [7] [4]. This relatively low melting point is characteristic of polyethylene glycol ethers and directly relates to the compound's molecular structure and hydrogen bonding capacity [8] [4]. The European Commission guidelines specify the melting point range as 15-21°C for some commercial preparations, though pharmaceutical grade polidocanol typically exhibits the higher melting point around 33°C [8].

Viscosity measurements reveal that polidocanol demonstrates non-Newtonian shear-thinning behavior, particularly in foam formulations [9] [10]. Research has shown that the viscosity of polidocanol foam varies significantly with temperature and concentration, ranging from 0.028 to 0.165 Pa·s depending on these parameters [9] [10]. At lower temperatures, the compound exhibits increased viscosity, which directly correlates with enhanced foam stability in clinical applications [11] [12].

The rheological properties of polidocanol are particularly important in sclerotherapy applications, where foam viscosity affects both injection characteristics and therapeutic efficacy [9] [10]. Studies have demonstrated that foam viscosity increases with both concentration and decreasing temperature, with 3% solutions showing higher viscosity compared to 1% preparations [9] [10].

Density (1.004 g/cm³)

Polidocanol exhibits a density of 1.004 g/cm³ at standard conditions, placing it slightly above the density of water [4]. This physical property is consistent with other polyethylene glycol ether surfactants and reflects the compound's molecular composition and intermolecular interactions [13] [14]. Some commercial sources report slight variations in density, with values ranging from 0.99 to 1.05 g/cm³, depending on the specific preparation and measurement conditions [13] [14] [15].

The density of polidocanol is temperature-dependent, with measurements typically standardized at 20°C for consistency [14]. Research investigating sclerosant properties has shown that liquid sclerosant density decreases as concentration increases, while foam density decreases with increasing air fraction [16]. This density relationship is particularly relevant for formulation development and quality control in pharmaceutical applications.

Chemical Properties

pH Value (6.0-8.0 in 1% Aqueous Solution)

The pH value of polidocanol in 1% aqueous solution ranges from 6.0 to 8.0, indicating a near-neutral to slightly alkaline character [2] [3] [17]. This pH range is considered optimal for pharmaceutical applications, as it closely approximates physiological conditions and minimizes potential irritation [17] [18]. The European Commission scientific committee has confirmed this pH range in their safety assessment of polidocanol for cosmetic applications [8].

The pH stability of polidocanol solutions is maintained across various concentrations, with pharmaceutical formulations typically adjusted to pH 6.5-8.0 using appropriate buffering systems [19]. The compound's pH characteristics are particularly important in sclerotherapy applications, where the solution must maintain stability and effectiveness while minimizing tissue irritation [17] [18].

Research has demonstrated that the pH of polidocanol solutions remains relatively stable during storage and handling, contributing to the compound's shelf-life and therapeutic reliability [17] [18]. The neutral pH range also facilitates compatibility with various pharmaceutical excipients and delivery systems.

Refractive Index (1.44-1.46)

The refractive index of polidocanol ranges from 1.44 to 1.46, measured at standard conditions [4]. This optical property is consistent with the compound's molecular structure and electron density distribution, reflecting its polyethylene glycol ether nature [4]. The refractive index measurement is particularly valuable for quality control and identification purposes in pharmaceutical and industrial applications.

The refractive index of polidocanol places it within the typical range for polyethylene glycol derivatives and nonionic surfactants [4]. This property is temperature-dependent and typically measured at 20°C using standardized refractometry techniques [4]. The refractive index value is utilized in analytical chemistry for compound identification and purity assessment.

Cloud Point (61-66°C in 10% NaCl Solution)

The cloud point phenomenon represents a critical temperature-dependent phase behavior characteristic of nonionic surfactants, including polidocanol [20]. While specific cloud point data for polidocanol in 10% NaCl solution indicating 61-66°C was referenced in the user's requirements, the available literature provides extensive information on the general cloud point behavior of polyethylene glycol ethers in saline solutions.

Research demonstrates that sodium chloride significantly affects the cloud point temperature of polyethoxylate surfactants, with salt concentration producing a salting-out effect that decreases surfactant solubility in water [20]. For polyethoxylate surfactants similar to polidocanol, NaCl concentrations can reduce cloud point temperatures by 12-23°C compared to salt-free conditions [20].

The cloud point behavior is particularly relevant for polidocanol applications in physiological environments, where salt concentrations can significantly influence the compound's phase behavior and therapeutic effectiveness [20]. Understanding cloud point characteristics is essential for formulation development and predicting in-vivo behavior of polidocanol-containing products.

Solubility Profile

Water and Polar Solvents

Polidocanol demonstrates excellent solubility in water, being described as fully miscible in aqueous systems [2] [3] [21]. This high water solubility is attributed to the compound's polyethylene glycol ether structure, which provides multiple hydrogen bonding sites for interaction with water molecules [2] [3]. The compound's amphiphilic nature, featuring both hydrophilic and hydrophobic regions, contributes to its excellent aqueous solubility characteristics.

Research has shown that polidocanol maintains solubility in water across a wide range of concentrations, with commercial preparations available at concentrations up to 3% w/w [19]. The solubility characteristics are temperature-dependent, with higher temperatures generally increasing solubility until the cloud point is reached [20]. Studies indicate that polidocanol can be dissolved in water at concentrations of 45 mg/mL with sonication recommended for complete dissolution [13] [14].

The compound also demonstrates good solubility in polar solvents, including polar organic solvents that can form hydrogen bonds with the ethylene oxide units [22] [23]. This solubility profile is consistent with the general principle that polar substances dissolve well in polar solvents due to similar intermolecular forces [22] [23].

Organic Solvents

Polidocanol exhibits solubility in various organic solvents, particularly those with intermediate to high polarity [21] [24]. The compound is reported to be soluble in ethanol, which is commonly used as a co-solvent in pharmaceutical formulations [21] [24]. This ethanol solubility is utilized in commercial preparations where ethanol serves as a solubilization aid and preservative [19].

The compound also demonstrates solubility in toluene, indicating compatibility with moderately polar organic solvents [21] [24]. This broader solubility profile reflects the compound's amphiphilic nature, where the hydrophobic lauryl chain portion provides compatibility with organic solvents while the hydrophilic polyethylene glycol portion maintains aqueous solubility [21] [24].

Research has documented polidocanol's miscibility with various organic media, including fats, fatty alcohols, and mineral oils when heated [21]. This versatility in solvent compatibility makes polidocanol valuable in diverse formulation applications, from aqueous solutions to oil-based systems.

Surface Active Properties

Surface Tension Reduction Capacity

Polidocanol demonstrates significant surface tension reduction capacity, characteristic of its nonionic surfactant nature [16] [25]. The compound effectively reduces the surface tension of aqueous solutions, with this property being concentration-dependent and following typical surfactant behavior patterns [16] [25]. Research has shown that polidocanol can reduce surface tension from approximately 72 mN/m (pure water) to significantly lower values as concentration increases [26] [27].

The surface tension reduction capacity of polidocanol is particularly relevant in its therapeutic applications, where this property facilitates cell membrane interaction and contributes to the compound's sclerosing mechanism [25]. Studies have demonstrated that polidocanol, being a nonionic surfactant, interacts with cell membranes through surface tension reduction, leading to membrane disruption and subsequent therapeutic effects [25].

Comparative studies have shown that polidocanol exhibits different surface tension characteristics compared to other sclerosants, with research indicating that polidocanol demonstrates higher surface tension values than sodium tetradecyl sulfate at equivalent concentrations [11]. This difference in surface activity contributes to the distinct therapeutic profiles of different sclerosing agents.

Critical Micelle Concentration Analysis

The critical micelle concentration (CMC) of polidocanol has been determined to be approximately 0.002% in both normal saline and water [16]. This low CMC value indicates that polidocanol readily forms micelles at relatively low concentrations, which is characteristic of effective surfactants [16]. The CMC represents the concentration above which additional surfactant molecules aggregate into micelles rather than remaining as individual molecules in solution [28].

The CMC determination is crucial for understanding polidocanol's behavior in solution and its therapeutic applications [16]. At concentrations above the CMC, polidocanol molecules organize into micelles, where the hydrophobic lauryl chains aggregate in the center while the hydrophilic polyethylene glycol chains extend into the aqueous phase [28]. This micelle formation directly relates to the compound's surface activity and biological effects.

Research has demonstrated that the CMC of polidocanol is significantly lower than that of sodium tetradecyl sulfate, which exhibits CMC values of 0.075% in normal saline and 0.200% in water [16]. This difference in CMC values reflects the distinct molecular structures and surfactant properties of these compounds, with implications for their respective therapeutic applications and effectiveness profiles.

The low CMC of polidocanol indicates high surface activity and efficient micelle formation, properties that are essential for its function as a sclerosing agent and in other applications where surface activity is required [16]. Understanding the CMC is also important for formulation development, as it defines the concentration range where maximum surface activity can be achieved without excessive material usage.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 133 of 1646 companies. For more detailed information, please visit ECHA C&L website;

Of the 27 notification(s) provided by 1513 of 1646 companies with hazard statement code(s):;

H302 (82.75%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (18.64%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (82.09%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (14.34%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Pharmacology

ATC Code

C05 - Vasoprotectives

C05B - Antivaricose therapy

C05BB - Sclerosing agents for local injection

C05BB02 - Polidocanol

Mechanism of Action

Pictograms

Corrosive;Irritant

Other CAS

9043-30-5

3055-99-0

Absorption Distribution and Excretion

Route of elimination was not indicated.

When given intravenously, the volume of distribution was 35-82L.

Sytemic clearance was 0.2-0.4 L/min.

Metabolism Metabolites

Wikipedia

Quinoxaline

Biological Half Life

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Cosmetics -> Emulsifying

Methods of Manufacturing

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-isotridecyl-.omega.-hydroxy-: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

SUBSTITUTED PHENOXYETHANOLS WERE TESTED IN TLC SYSTEMS TO RELATE CHROMATOGRAPHIC BEHAVIOR TO STRUCTURE. A REVERSED-PHASE TLC PROCEDURE WAS DEVELOPED TO RESOLVE POLYETHYLENEGLYCOL FROM VARIOUS NONIONIC SURFACTANTS.

Interactions

Dates

Weiss RA, Voigts R, Howell DJ: Absence of concentration congruity in six compounded polidocanol samples obtained for leg sclerotherapy. Dermatol Surg. 2011 Jun;37(6):812-5. doi: 10.1111/j.1524-4725.2011.01906..x. [PMID:21605244]

Link